Trimethyl thallium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3003-15-4 |

|---|---|

Molecular Formula |

C3H9Tl |

Molecular Weight |

249.49 g/mol |

IUPAC Name |

trimethylthallane |

InChI |

InChI=1S/3CH3.Tl/h3*1H3; |

InChI Key |

VYRLPDUIQPFWPC-UHFFFAOYSA-N |

Canonical SMILES |

C[Tl](C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Trimethylthallium

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Trimethylthallium is an extremely toxic and pyrophoric compound. All handling and synthesis should be conducted by trained professionals in a properly equipped laboratory with appropriate personal protective equipment and emergency procedures in place. This document is for informational purposes only and does not constitute a recommendation or endorsement for the synthesis or use of this hazardous material.

Introduction

Trimethylthallium, Tl(CH₃)₃, is a volatile, colorless solid and a classic example of an organometallic compound.[1] Due to its high toxicity and pyrophoric nature, its study is primarily of academic and research interest, offering insights into the bonding and reactivity of organothallium compounds. This guide provides a comprehensive overview of the synthesis, purification, and characterization of trimethylthallium, intended for an audience with a strong background in chemistry and laboratory safety.

Synthesis of Trimethylthallium

Two primary methods for the synthesis of trimethylthallium have been reported. Both methods require strict anhydrous and anaerobic conditions, typically achieved using Schlenk line techniques or a glovebox.

Method 1: From Dimethylthallium Chloride and Methyllithium (B1224462)

This is a common method for the preparation of trimethylthallium.[2]

Reaction:

(CH₃)₂TlCl + CH₃Li → Tl(CH₃)₃ + LiCl

Experimental Protocol:

-

Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with dimethylthallium chloride (1.0 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Anhydrous diethyl ether is added to the flask via cannula to create a suspension of the dimethylthallium chloride.

-

Reagent Addition: The suspension is cooled to 0 °C using an ice bath. A solution of methyllithium in diethyl ether (1.0 eq) is added dropwise to the stirred suspension via a dropping funnel or syringe over a period of 30 minutes.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The disappearance of the solid dimethylthallium chloride indicates the progress of the reaction.

-

Work-up and Purification: The reaction mixture is filtered under an inert atmosphere to remove the precipitated lithium chloride. The solvent is then removed from the filtrate under reduced pressure. The resulting crude trimethylthallium can be purified by sublimation or distillation under high vacuum.[2]

Method 2: From Thallium(I) Iodide, Methyl Iodide, and Methyllithium

An alternative synthesis route involves the in-situ formation of methylthallium(I) followed by oxidative addition.[1]

Reaction:

TlI + CH₃Li → CH₃Tl + LiI CH₃Tl + CH₃I → Tl(CH₃)₃ + LiI

Experimental Protocol:

-

Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with thallium(I) iodide (1.0 eq). The flask is evacuated and backfilled with an inert gas three times.

-

Reagent Addition: Anhydrous diethyl ether is added to the flask. To the stirred suspension, a solution of methyllithium in diethyl ether (2.0 eq) is added dropwise at room temperature.

-

Second Reagent Addition: Following the addition of methyllithium, methyl iodide (1.0 eq) is added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is stirred at room temperature for several hours.

-

Work-up and Purification: The work-up and purification follow a similar procedure to Method 1, involving filtration to remove lithium iodide and subsequent removal of the solvent and purification of the product by sublimation or vacuum distillation.

Physical and Chemical Properties

Trimethylthallium is a colorless, volatile solid that is highly sensitive to air and moisture.[1] It is pyrophoric, igniting spontaneously upon exposure to air.

| Property | Value | Reference |

| Molecular Formula | C₃H₉Tl | [3] |

| Molar Mass | 249.49 g/mol | [3] |

| Appearance | Colorless solid | [1] |

| Melting Point | 38.5 °C | [1] |

| Boiling Point | Decomposes above 90 °C | [1] |

| Crystal Structure | Tetragonal | [1] |

Characterization of Trimethylthallium

Due to its instability and toxicity, the characterization of trimethylthallium requires specialized techniques and careful handling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of trimethylthallium. The presence of two NMR-active thallium isotopes (²⁰³Tl and ²⁰⁵Tl, both with I = 1/2) leads to characteristic coupling with the methyl protons.

-

¹H NMR: The proton NMR spectrum is expected to show a doublet due to the coupling between the thallium nucleus and the methyl protons. The magnitude of the coupling constant, J(Tl-H), is a key diagnostic feature. For trimethylthallium, a large coupling constant is anticipated. The chemical shift of the methyl protons is expected to be in the upfield region, typical for methyl groups attached to a metal.

-

¹³C NMR: The carbon-13 NMR spectrum will show a single resonance for the methyl carbons. Coupling to the thallium nucleus may also be observed. The chemical shift will be in the aliphatic region.[4][5]

| Nucleus | Expected Chemical Shift (ppm) | Expected Coupling |

| ¹H | ~0.5 - 1.5 | Doublet (J(Tl-H)) |

| ¹³C | ~0 - 10 | Singlet or doublet (J(Tl-C)) |

Infrared (IR) Spectroscopy

The IR spectrum of trimethylthallium is expected to be relatively simple, dominated by the vibrations of the methyl groups.

-

C-H stretching: Strong absorptions are expected in the region of 2800-3000 cm⁻¹.[6]

-

CH₃ bending (deformation): Characteristic absorptions for methyl groups are expected around 1450 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).

-

Tl-C stretching: The thallium-carbon stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of trimethylthallium. Due to the isotopic distribution of thallium (²⁰³Tl and ²⁰⁵Tl), the molecular ion peak will appear as a characteristic doublet.

-

Expected Molecular Ion (M⁺): A doublet corresponding to [C₃H₉²⁰³Tl]⁺ and [C₃H₉²⁰⁵Tl]⁺.

-

Fragmentation Pattern: The fragmentation is likely to involve the successive loss of methyl groups, leading to ions such as [Tl(CH₃)₂]⁺ and [TlCH₃]⁺. The base peak may correspond to the [Tl]⁺ ion.

GC-MS Protocol Considerations: Given the pyrophoric nature of trimethylthallium, direct injection into a standard GC-MS is not recommended. If analysis by GC-MS is necessary, it should be performed with extreme caution using a system designed for air-sensitive compounds, potentially involving in-situ derivatization to a more stable species, though this is not ideal for direct characterization.[1][7]

Safety and Handling

Trimethylthallium is an extremely hazardous substance and must be handled with the utmost care.

-

Toxicity: Thallium and its compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[8][9][10]

-

Pyrophoricity: Trimethylthallium ignites spontaneously in air. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.[11][12]

-

Personal Protective Equipment (PPE): A full suite of PPE is mandatory, including a flame-retardant lab coat, safety goggles, a face shield, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile).[11][13]

-

Emergency Procedures: A class D fire extinguisher (for combustible metals) must be readily available. In case of exposure, immediate medical attention is critical. A safety shower and eyewash station must be accessible.[14]

Experimental and Logical Workflow Diagrams

Synthesis Workflow

Caption: Synthetic routes to trimethylthallium.

Characterization Workflow

Caption: Analytical workflow for trimethylthallium.

References

- 1. Determination of organometallic species by gas chromatography inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thallium - Wikipedia [en.wikipedia.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. scribd.com [scribd.com]

- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 12. artscimedia.case.edu [artscimedia.case.edu]

- 13. ehs.uci.edu [ehs.uci.edu]

- 14. pnnl.gov [pnnl.gov]

An In-depth Technical Guide on the Molecular Structure and Bonding of Trimethylthallium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylthallium (TMT), with the chemical formula Tl(CH₃)₃, is a highly toxic organometallic compound that has garnered significant interest in the fields of chemistry and toxicology. Understanding its molecular structure and the nature of its chemical bonds is crucial for elucidating its reactivity and biological activity. This technical guide provides a comprehensive overview of the molecular architecture and bonding characteristics of trimethylthallium, drawing upon data from seminal experimental studies and theoretical models. The document summarizes key structural parameters obtained from X-ray crystallography and gas-phase electron diffraction, details experimental protocols for its synthesis and analysis, and presents a qualitative molecular orbital description of its bonding.

Molecular Structure

The molecular structure of trimethylthallium has been determined in both the solid state and the gas phase, revealing significant differences in its molecular arrangement.

Solid-State Structure: A Polymeric Framework

In the solid state, trimethylthallium adopts a complex, polymeric three-dimensional framework as determined by single-crystal X-ray diffraction. The crystals are tetragonal and belong to the space group P4₂/n.[1] Key crystallographic and structural data are summarized in Table 1.

The structure consists of Tl(CH₃)₃ units linked by bridging methyl groups, resulting in a distorted trigonal bipyramidal coordination geometry around each thallium atom. This polymeric association is a notable feature of solid-state trimethylthallium, distinguishing it from its monomeric nature in the gas phase and in solution.

Table 1: Crystal and Structural Data for Solid-State Trimethylthallium

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [1] |

| Space Group | P4₂/n | [1] |

| Unit Cell Dimensions | a = b = 13.464 Å, c = 6.379 Å | [1] |

| Tl-C Bond Length (non-bridging) | Data not available in abstract | |

| Tl-C Bond Length (bridging) | Data not available in abstract | |

| C-Tl-C Bond Angle | Data not available in abstract | |

| Coordination Geometry | Distorted Trigonal Bipyramidal | [1] |

Gas-Phase Structure: A Monomeric Species

In the gas phase, trimethylthallium exists as a monomeric molecule with C₃ᵥ symmetry. The structure has been determined by gas electron diffraction studies. In this state, the thallium atom is bonded to three methyl groups in a trigonal planar or nearly planar arrangement. Key structural parameters from gas-phase electron diffraction are presented in Table 2.

Table 2: Molecular Structure of Gaseous Trimethylthallium

| Parameter | Value | Reference |

| Tl-C Bond Length | Data not available in abstract | |

| C-Tl-C Bond Angle | Data not available in abstract | |

| Molecular Symmetry | C₃ᵥ |

Bonding in Trimethylthallium

The bonding in trimethylthallium can be understood through a combination of valence bond theory and molecular orbital theory. The thallium atom, with an electron configuration of [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p¹, utilizes its valence electrons to form covalent bonds with the methyl groups.

Covalent Tl-C Bond

The thallium-carbon bond in trimethylthallium is a polar covalent bond, with significant ionic character due to the difference in electronegativity between thallium and carbon. The Tl-C bond is relatively weak, which contributes to the compound's thermal instability and high reactivity.

Molecular Orbital Description

A qualitative molecular orbital diagram for a monomeric Tl(CH₃)₃ molecule with D₃h symmetry can be constructed by considering the interaction of the valence orbitals of the central thallium atom (6s, 6p) with the appropriate symmetry-adapted linear combinations of the methyl group orbitals.

The three methyl group σ orbitals combine to form A₁' and E' symmetry orbitals. The thallium 6s and 6p orbitals have A₁' and A₂" + E' symmetries, respectively. The primary bonding interactions occur between the A₁' orbitals of the methyl groups and the thallium 6s and 6p orbitals, and between the E' orbitals of the methyl groups and the thallium 6p orbitals. This results in the formation of bonding and antibonding molecular orbitals. The A₂" orbital on thallium remains non-bonding.

Experimental Protocols

Synthesis of Trimethylthallium

Two common methods for the laboratory synthesis of trimethylthallium are outlined below. Caution: Trimethylthallium is extremely toxic and pyrophoric. All manipulations must be carried out in a well-ventilated fume hood or glovebox under an inert atmosphere.

This procedure involves the reaction of dimethylthallium chloride with methyllithium (B1224462) in an ethereal solvent.

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend dimethylthallium chloride in anhydrous diethyl ether.

-

Cool the suspension to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Slowly add a stoichiometric amount of methyllithium solution in diethyl ether to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Remove the solvent and any volatile byproducts under reduced pressure.

-

The crude trimethylthallium can be purified by sublimation or vacuum distillation.

This method utilizes a Grignard reagent to alkylate thallium(III) chloride.

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, mechanical stirrer, and condenser, place a solution of thallium(III) chloride in anhydrous diethyl ether under an inert atmosphere.

-

Cool the flask to 0 °C in an ice bath.

-

Prepare a solution of methylmagnesium iodide in diethyl ether in the dropping funnel.

-

Add the Grignard reagent dropwise to the stirred thallium(III) chloride solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period.

-

Cool the reaction mixture and hydrolyze it by carefully adding ice-cold water or dilute acid.

-

Separate the ethereal layer, dry it over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent by distillation.

-

The resulting crude trimethylthallium is then purified by vacuum distillation.

Structural Characterization Methods

-

Crystal Growth: Single crystals of trimethylthallium suitable for X-ray diffraction can be grown by slow sublimation or by slow cooling of a saturated solution in an appropriate solvent under an inert atmosphere.

-

Data Collection: A selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas to maintain a low temperature during data collection. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares techniques.

-

Sample Introduction: A gaseous sample of trimethylthallium is introduced into the diffraction chamber of an electron diffraction apparatus through a nozzle. The sample is heated to ensure sufficient vapor pressure.

-

Electron Beam Interaction: A high-energy beam of electrons is passed through the gas stream, and the scattered electrons are detected on a photographic plate or a modern imaging plate detector.

-

Data Analysis: The diffraction pattern, consisting of concentric rings, is analyzed to obtain a radial distribution curve. This curve provides information about the internuclear distances within the molecule.

-

Structure Refinement: A molecular model is constructed, and the theoretical scattering intensities are calculated and compared to the experimental data. The structural parameters (bond lengths, bond angles) are refined to obtain the best fit between the calculated and experimental curves.

Spectroscopic Properties

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum of trimethylthallium is expected to show a singlet for the methyl protons. This singlet may be flanked by satellite peaks due to coupling with the two naturally occurring thallium isotopes, ²⁰³Tl and ²⁰⁵Tl, both of which have a nuclear spin of I = 1/2.

-

¹³C NMR: The carbon-13 NMR spectrum would similarly show a single resonance for the methyl carbons, which would also be expected to exhibit coupling to the thallium nuclei.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of trimethylthallium would be characterized by bands corresponding to Tl-C stretching and bending modes, as well as the internal vibrational modes of the methyl groups (C-H stretching and bending).

Mass Spectrometry

The mass spectrum of trimethylthallium would be expected to show a molecular ion peak corresponding to [Tl(CH₃)₃]⁺. Common fragmentation pathways would likely involve the successive loss of methyl groups, leading to fragment ions such as [Tl(CH₃)₂]⁺ and [TlCH₃]⁺. The isotopic pattern of thallium (²⁰³Tl and ²⁰⁵Tl) would be evident in the mass spectrum.

Conclusion

The molecular structure and bonding of trimethylthallium are multifaceted, with a distinct difference between its polymeric solid-state structure and its monomeric gas-phase form. The Tl-C bond is a key feature, being a relatively weak, polar covalent bond that dictates the compound's reactivity and instability. A comprehensive understanding of its structure, derived from X-ray crystallography and gas electron diffraction, combined with spectroscopic and theoretical analyses, is essential for researchers working with this and related organometallic compounds. The experimental protocols provided herein offer a foundation for the safe and effective synthesis and characterization of this important chemical species.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylthallium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylthallium (TMT), an organometallic compound of thallium, presents a unique set of physical and chemical properties that warrant detailed investigation. This technical guide provides a comprehensive overview of TMT, including its structural characteristics, physicochemical parameters, and reactivity. Detailed experimental protocols for its synthesis and characterization using modern spectroscopic techniques are presented. Furthermore, this document elucidates the known biological interactions and toxicological profile of TMT, with a focus on its impact on cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers in chemistry, toxicology, and drug development who are working with or investigating this highly toxic and reactive compound.

Physical Properties

Trimethylthallium is a colorless, volatile, and highly toxic solid at room temperature.[1] It is sensitive to light and air, necessitating careful handling in a controlled environment. The key physical properties of TMT are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₉Tl | [2] |

| Molecular Weight | 249.49 g/mol | [2] |

| Melting Point | 38.5 °C | [1] |

| Boiling Point | Decomposes above 90 °C | [1] |

| Appearance | Colorless solid | [1] |

| Crystal Structure | Tetragonal | [1] |

| Space Group | P4₂/n | [1] |

| Lattice Constants | a = b = 13.464 Å, c = 6.379 Å | [1] |

| Enthalpy of Fusion (ΔfusH) | 16.74 kJ/mol at 311.20 K | [3] |

| Enthalpy of Sublimation (ΔsubH) | 57.30 kJ/mol at 281.00 K | [3] |

| Enthalpy of Vaporization (ΔvapH) | 37.90 - 40.60 kJ/mol at 335.50 - 338.50 K | [3] |

Chemical Properties

Trimethylthallium is a reactive organometallic compound, susceptible to both oxidation and hydrolysis.[1] It is monomeric in the gas phase and in solution.[1]

Synthesis: Trimethylthallium can be synthesized via the reaction of dimethylthallium chloride with methyllithium (B1224462).[1] An alternative route involves the reaction of methyllithium with methyl iodide and thallium(I) iodide.[1]

Reactivity: TMT participates in exchange reactions, for instance, with bis(trimethylsilyl)mercury to yield tris(trimethylsilyl)thallium.[4] It is known to react with compounds containing acidic hydrogen.

Decomposition: Trimethylthallium undergoes explosive decomposition at temperatures above 90 °C.[1]

Experimental Protocols

Synthesis of Trimethylthallium

This protocol is a generalized procedure based on known methods for the synthesis of organometallic compounds and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Dimethylthallium chloride

-

Methyllithium solution in diethyl ether

-

Anhydrous diethyl ether

-

Schlenk line apparatus

-

Dry glassware

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend dimethylthallium chloride in anhydrous diethyl ether in a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a stoichiometric amount of methyllithium solution to the stirred suspension via a syringe or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., NMR spectroscopy of an aliquot).

-

Upon completion, the reaction mixture will contain a precipitate of lithium chloride. Filter the mixture under inert atmosphere to remove the salt.

-

The filtrate contains the trimethylthallium solution. The solvent can be removed under reduced pressure to yield the solid product. Due to its volatility and toxicity, it is often preferable to use the solution directly for subsequent reactions.

Spectroscopic Characterization

Sample Preparation:

-

Due to its air and moisture sensitivity, prepare the NMR sample in a glovebox or using Schlenk techniques.

-

Dissolve a small amount of trimethylthallium in a deuterated solvent (e.g., benzene-d₆ or toluene-d₈) that has been thoroughly dried and degassed.

-

Transfer the solution to an NMR tube and seal it.

Instrument Parameters (generalized for a 500 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Solvent: Benzene-d₆.

-

Temperature: 298 K.

-

Number of Scans: 16 or more, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

The ¹H NMR spectrum of trimethylthallium is expected to show a sharp singlet for the methyl protons, with satellite peaks due to coupling with the thallium isotopes (²⁰³Tl and ²⁰⁵Tl).[5]

Sample Preparation (for a solid sample as a Nujol mull):

-

In a glovebox, grind a small amount of solid trimethylthallium with a drop of Nujol (mineral oil) in an agate mortar and pestle to create a fine paste.[6]

-

Spread the mull evenly between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[7]

-

Mount the plates in the sample holder of the FTIR spectrometer.

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean KBr/NaCl plates should be recorded and subtracted from the sample spectrum.

Handling of the volatile and toxic trimethylthallium for mass spectrometry requires specialized inlet systems and safety precautions.

Ionization Method:

-

For volatile organometallic compounds like trimethylthallium, Electron Ionization (EI) or Chemical Ionization (CI) are suitable methods.[8] Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could also be considered, particularly for studying complexes or reaction products.[8]

Experimental Considerations:

-

The sample can be introduced via a direct insertion probe for solids or through a gas chromatography (GC) interface for volatile samples.

-

The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the loss of methyl groups.

Biological Interactions and Signaling Pathways

The toxicity of thallium compounds, including trimethylthallium, is primarily attributed to the similarity in ionic radius and charge of the thallium(I) ion (Tl⁺) to the potassium ion (K⁺).[9] This allows Tl⁺ to interfere with numerous potassium-dependent cellular processes.

Key Mechanisms of Toxicity:

-

Disruption of Potassium Homeostasis: Tl⁺ can enter cells through potassium channels and transporters, disrupting the cellular potassium balance.[9]

-

Enzyme Inhibition: Thallium has a high affinity for sulfhydryl groups (-SH) in proteins, leading to the inhibition of various enzymes crucial for cellular metabolism.[10]

-

Mitochondrial Dysfunction: Tl⁺ accumulation in mitochondria disrupts the electron transport chain, leading to impaired cellular respiration and increased production of reactive oxygen species (ROS).[9][11]

-

Oxidative Stress: The increase in ROS production leads to oxidative damage to lipids, proteins, and DNA.[9][11]

While specific signaling pathways directly modulated by the trimethylthallium molecule are not extensively characterized beyond the general mechanisms of thallium toxicity, its neurotoxic effects suggest interference with critical neuronal signaling. The neurotoxicity of similar organometallic compounds, such as trimethyltin (B158744), involves the activation of various kinases and inflammatory pathways, which may provide a model for understanding the molecular mechanisms of trimethylthallium-induced neurodegeneration.[12][13]

Visualizations

Caption: Molecular structure of trimethylthallium.

Caption: A typical experimental workflow for the synthesis and characterization of trimethylthallium.

Caption: Simplified signaling pathway of thallium-induced cellular toxicity.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Trimethyl thallium | C3H9Tl | CID 137785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 3003-15-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Preparation and properties of tris(trimethylsilyl)thallium - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 5. Proton magnetic resonance studies of tris(trimethylsilyl)thallium - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. youtube.com [youtube.com]

- 8. web.uvic.ca [web.uvic.ca]

- 9. Thallium Toxicity: General Issues, Neurological Symptoms, and Neurotoxic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The main mechanisms of trimethyltin chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimethylthallium (CAS Registry Number: 3003-15-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylthallium, with the CAS registry number 3003-15-4, is a highly toxic organometallic compound. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, toxicological profile, and the current understanding of its mechanisms of action at the cellular level. It is intended to serve as a vital resource for researchers, scientists, and professionals in drug development who may encounter or study this compound. Due to its extreme toxicity, all handling and experimental procedures involving trimethylthallium must be conducted with the utmost caution, adhering to strict safety protocols.

Chemical and Physical Properties

Trimethylthallium is a colorless, volatile solid that is sensitive to light.[1] It is known to be pyrophoric, meaning it can ignite spontaneously in air.[1] Key quantitative data for trimethylthallium are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Registry Number | 3003-15-4 | [2][3] |

| Molecular Formula | C₃H₉Tl | [2][3] |

| Molecular Weight | 249.49 g/mol | [2] |

| Melting Point | 38.5 °C | [1] |

| Boiling Point | Decomposes at > 90 °C | [1] |

| Appearance | Colorless solid | [1] |

Synthesis of Trimethylthallium

The synthesis of trimethylthallium can be achieved through two primary methods, both of which require anhydrous conditions and an inert atmosphere due to the reactivity of the reagents and product.

Method 1: Reaction of Dimethylthallium Chloride with Methyllithium (B1224462) [1]

This method involves the reaction of dimethylthallium chloride with methyllithium to produce trimethylthallium and lithium chloride as a byproduct.

(CH₃)₂TlCl + LiCH₃ → Tl(CH₃)₃ + LiCl

Method 2: Reaction of Thallium(I) Iodide with Methyllithium and Methyl Iodide [1]

An alternative synthesis route involves the reaction of thallium(I) iodide with methyllithium and methyl iodide.

2 LiCH₃ + CH₃I + TlI → Tl(CH₃)₃ + 2 LiI

Toxicology and Mechanisms of Action

The primary mechanisms of thallium toxicity include:

-

Interference with Potassium Channels: The thallium(I) ion (Tl⁺), which can be formed from the metabolism of organothallium compounds, has a similar ionic radius to the potassium ion (K⁺). This similarity allows Tl⁺ to compete with K⁺ for binding to and transport through potassium channels and pumps, such as the Na⁺/K⁺-ATPase. This disruption of potassium homeostasis can have widespread effects on cellular function, particularly in excitable tissues like the nervous system.[6]

-

Induction of Oxidative Stress and Mitochondrial Dysfunction: Thallium exposure leads to the generation of reactive oxygen species (ROS), causing oxidative stress within the cell.[6] This can damage cellular components, including lipids, proteins, and DNA. Mitochondria are a primary target of thallium-induced toxicity, leading to impaired energy metabolism and the initiation of apoptotic cell death pathways.[6]

-

Disruption of Calcium Homeostasis: Thallium has been shown to interfere with intracellular calcium signaling.[8] This can lead to an overload of calcium in the cytoplasm, which can trigger various downstream signaling cascades, including those leading to apoptosis and cellular dysfunction.

Signaling Pathways Affected by Thallium

1. Keap1-Nrf2 Antioxidant Response Pathway

Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress, such as that induced by thallium, reactive cysteine residues in Keap1 are modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a variety of cytoprotective enzymes. This pathway represents a key cellular defense mechanism against thallium-induced toxicity.[9]

Keap1-Nrf2 antioxidant response pathway activation by trimethylthallium-induced oxidative stress.

2. Thallium-Induced Calcium Dysregulation and Apoptosis

Thallium exposure can lead to an influx of extracellular calcium and the release of calcium from intracellular stores like the endoplasmic reticulum (ER) and mitochondria. This sustained increase in cytosolic calcium can activate various downstream effectors, including calpains and caspases, ultimately leading to apoptosis.

Thallium-induced disruption of calcium homeostasis leading to apoptosis.

Experimental Protocols

Due to the extreme toxicity of trimethylthallium, all experimental work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), a lab coat, and safety goggles.[10] All waste containing thallium must be disposed of as hazardous waste according to institutional and regulatory guidelines.

General Workflow for In Vitro Toxicity Assessment

The following diagram outlines a general workflow for assessing the in vitro toxicity of trimethylthallium.

General experimental workflow for in vitro toxicity assessment of trimethylthallium.

Protocol for Assessing Nrf2 Activation

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., human neuroblastoma SH-SY5Y cells) in appropriate culture vessels. Once confluent, treat the cells with varying concentrations of trimethylthallium for different time points.

-

Nuclear and Cytoplasmic Fractionation: Following treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

-

Western Blot Analysis: Separate the protein lysates from the nuclear and cytoplasmic fractions by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against Nrf2 and a loading control (e.g., Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction).

-

Data Analysis: Quantify the band intensities to determine the relative levels of Nrf2 in the nucleus and cytoplasm. An increase in the nuclear-to-cytoplasmic ratio of Nrf2 indicates activation of the pathway.

Role in Drug Development and Research

The high toxicity of organothallium compounds has limited their direct application in drug development. However, their unique reactivity makes them of interest in specific areas of chemical synthesis. While not widely used, organothallium reagents have been explored for certain organic transformations. The study of trimethylthallium's toxic mechanisms can also provide valuable insights into cellular pathways that could be targeted for therapeutic intervention in other contexts, such as neurodegenerative diseases where oxidative stress and calcium dysregulation play a role. Furthermore, understanding the cellular response to such a potent toxin can aid in the development of antidotes and protective strategies against heavy metal poisoning.

Conclusion

Trimethylthallium is a hazardous organometallic compound with potent toxic effects. Its primary mechanisms of toxicity involve the disruption of essential ion gradients (potassium and calcium) and the induction of severe oxidative stress, leading to mitochondrial dysfunction and cell death. The Keap1-Nrf2 pathway serves as a critical defense mechanism against this toxicity. Due to its extreme danger, any research involving trimethylthallium necessitates stringent safety protocols. While its direct therapeutic applications are unlikely, the study of its interactions with cellular systems provides valuable knowledge for toxicology, neurobiology, and the development of countermeasures against heavy metal poisoning.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Trimethyl thallium | C3H9Tl | CID 137785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Thallium - poisoner’s poison: An overview and review of current knowledge on the toxicological effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. HEALTH EFFECTS - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. schc.org [schc.org]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

In-Depth Technical Guide to NMR Spectroscopy of Trimethyl Thallium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for trimethyl thallium. It includes detailed tables of quantitative NMR data, experimental protocols for acquiring spectra of this air-sensitive organometallic compound, and visualizations of its molecular structure and nuclear spin interactions.

Core NMR Data

The NMR spectroscopic signature of this compound is defined by the chemical shifts and coupling constants of its constituent nuclei: protons (¹H), carbon-13 (¹³C), and the two thallium isotopes, thallium-203 (B80289) (²⁰³Tl) and thallium-205 (B1258434) (²⁰⁵Tl). Due to its higher natural abundance (70.48%) and greater sensitivity, ²⁰⁵Tl is the preferred nucleus for thallium NMR studies.[1] The NMR parameters are significantly influenced by the solvent and concentration, a common characteristic for organometallic compounds.

Data Summary Tables

The following tables summarize the key NMR spectroscopic data for this compound.

Table 1: ¹H NMR Data for this compound

| Nucleus | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] | Multiplicity |

| ¹H (CH₃) | 0.65 | ²J(²⁰⁵Tl, ¹H) = 267.4 | Doublet |

| ²J(²⁰³Tl, ¹H) = 265.4 | Doublet |

Note: The proton signal appears as a doublet of doublets due to coupling with both ²⁰⁵Tl and ²⁰³Tl isotopes.

Table 2: ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] | Multiplicity |

| ¹³C (CH₃) | 12.5 | ¹J(²⁰⁵Tl, ¹³C) = 1970 | Doublet |

| ¹J(²⁰³Tl, ¹³C) = 1958 | Doublet |

Note: The carbon signal is split into two doublets due to the one-bond coupling with the two thallium isotopes.

Table 3: ²⁰⁵Tl NMR Data for this compound

| Nucleus | Chemical Shift (δ) [ppm] | Reference |

| ²⁰⁵Tl | 2130 | Tl(NO₃)₃ in D₂O |

Note: Thallium chemical shifts are known to have a very wide range, and the reference standard should always be specified.[2]

Experimental Protocols

The acquisition of high-quality NMR spectra for this compound requires careful handling due to its air and moisture sensitivity. The following is a generalized protocol based on standard techniques for air-sensitive organometallic compounds.

1. Sample Preparation (under an inert atmosphere)

-

Solvent Degassing: Use a deuterated solvent appropriate for organometallic compounds (e.g., benzene-d₆, toluene-d₈, or THF-d₈). The solvent must be thoroughly degassed to remove dissolved oxygen, which can cause significant line broadening. This is typically achieved by several freeze-pump-thaw cycles.

-

Sample Handling: All manipulations of this compound and the deuterated solvent should be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

NMR Tube Preparation: Use a high-quality NMR tube that has been oven-dried and cooled under vacuum or an inert atmosphere. A J. Young valve NMR tube is recommended to ensure a proper seal.

-

Dissolution and Transfer: Dissolve an appropriate amount of this compound (typically 5-20 mg for ¹H and ¹³C NMR) in the degassed deuterated solvent (0.5-0.7 mL). The solution should be filtered through a small plug of glass wool in a pasture pipette directly into the NMR tube to remove any particulate matter.

-

Sealing: Securely cap the NMR tube or close the J. Young valve before removing it from the inert atmosphere.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer equipped with a multinuclear probe is required to observe ¹H, ¹³C, and ²⁰⁵Tl nuclei.

-

Tuning and Matching: The probe must be tuned to the resonance frequencies of the respective nuclei.

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The field homogeneity is then optimized by shimming on the lock signal to obtain sharp lines.

-

Acquisition Parameters (General):

-

¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans and proton decoupling are typically required. Inverse-gated decoupling can be used to obtain quantitative spectra.

-

²⁰⁵Tl NMR: A simple one-pulse experiment is generally used. Given the large chemical shift range of thallium, a wide spectral width is necessary.[2] The reference compound, such as aqueous Tl(NO₃)₃, should be used as an external standard.[2]

-

Visualization of Molecular Structure and Spin-Spin Coupling

The following diagrams illustrate the molecular structure and the key NMR spin-spin coupling interactions in this compound.

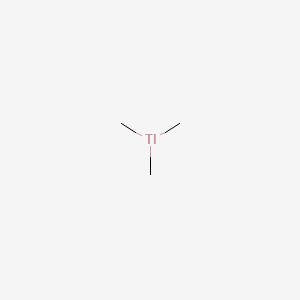

Caption: Molecular structure of this compound.

Caption: Spin-spin coupling interactions in this compound.

References

Unveiling Trimethylthallium: A Technical Guide to Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of trimethylthallium (TMT), a highly toxic organometallic compound. Given its environmental and toxicological significance, sensitive and specific analytical methods are crucial. This document details the core methodologies, from sample preparation to instrumental analysis, offering a framework for researchers developing and validating quantitative methods for TMT.

Introduction to Trimethylthallium Analysis

Trimethylthallium ((CH₃)₃Tl) is the most stable of the trialkylthallium compounds. Its analysis is challenging due to its potential volatility and reactivity. Mass spectrometry (MS), coupled with chromatographic separation, offers the necessary selectivity and sensitivity for detecting and quantifying TMT at trace levels in various matrices, including environmental and biological samples. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS).

Analytical Workflows

The successful analysis of trimethylthallium hinges on a well-defined workflow, beginning with meticulous sample preparation and culminating in sensitive mass spectrometric detection. The choice between a GC-MS or LC-based method will depend on the sample matrix, required sensitivity, and available instrumentation.

Caption: General workflow for the mass spectrometric analysis of trimethylthallium.

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate results. The following sections outline protocols adapted from established methods for similar organometallic compounds, which serve as a robust starting point for TMT-specific method development.[1][2]

Sample Preparation

The goal of sample preparation is to extract TMT from the sample matrix and prepare it in a form suitable for instrumental analysis, while removing interfering substances.

3.1.1 Aqueous Samples (e.g., Water)

-

Extraction & Derivatization: To a 250-400 mL water sample, add a suitable internal standard (e.g., tripropyltin). Adjust the sample pH to ~5.0 using an acetate (B1210297) buffer.[2]

-

Introduce the derivatizing agent, such as a 1-2% (w/v) aqueous solution of sodium tetraethylborate (NaBEt₄), to convert ionic organothallium species into their more volatile ethylated analogues for GC-MS analysis.[1][2]

-

Add an organic extraction solvent (e.g., hexane (B92381) or isooctane), and shake vigorously for 5-10 minutes to partition the derivatized TMT into the organic phase.[1]

-

Allow the phases to separate. Collect the organic layer for analysis. This extract may be concentrated under a gentle stream of nitrogen if necessary.

3.1.2 Solid Samples (e.g., Sediment, Biological Tissue)

-

Extraction: Weigh a homogenized portion of the sample (e.g., 1-5 g).

-

Add an extraction solvent mixture, such as toluene-methanol, along with hydrochloric acid.

-

Perform ultrasonic extraction for approximately 30-60 minutes to facilitate the release of TMT from the sample matrix.[2]

-

Centrifuge the sample to separate the solid and liquid phases. Collect the supernatant.

-

Proceed with the derivatization step as described for aqueous samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For TMT, analysis is typically performed on a derivatized, more volatile analogue.

Caption: Logical workflow for a typical GC-MS/MS instrument setup.

3.2.1 GC-MS Instrumental Parameters

The following table summarizes typical starting parameters for the GC-MS analysis of organometallic compounds. These should be optimized for the specific TMT derivative being analyzed.

| Parameter | Recommended Setting | Purpose |

| GC System | ||

| Injection Volume | 1 µL | Introduces sample to the system. |

| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium | Mobile phase to carry analytes through the column. |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Controls analyte retention time and peak shape. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Separates analytes based on boiling point and polarity. |

| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 300°C (hold 5 min) | Controls the separation by temperature gradient.[2] |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | Fragments molecules in a reproducible pattern. |

| Ionization Energy | 70 eV | Standard energy for creating comparable mass spectra.[2] |

| Ion Source Temp. | 230 °C | Maintains analytes in the gas phase.[2] |

| Transfer Line Temp. | 280 °C | Prevents analyte condensation between GC and MS. |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Increases sensitivity and selectivity for target analytes. |

Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS)

LC-ICP-MS is an ideal technique for elemental speciation. It separates different organometallic species by LC and detects the element of interest (Thallium) with extremely high sensitivity using ICP-MS. This method can analyze TMT directly without derivatization.

3.3.1 LC-ICP-MS Instrumental Parameters

| Parameter | Recommended Setting | Purpose |

| LC System | ||

| LC Column | C18 or suitable ion-exchange column | Separates TMT from other thallium species and matrix components. |

| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvent (e.g., methanol) | Elutes analytes from the LC column. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of separation. |

| ICP-MS System | ||

| Nebulizer | Standard concentric or micromist | Creates an aerosol from the LC eluent. |

| Spray Chamber | Cooled (e.g., 2-4 °C) | Stabilizes the aerosol and removes larger droplets. |

| RF Power | ~1550 W | Forms and sustains the argon plasma. |

| Monitored Isotopes | ²⁰³Tl, ²⁰⁵Tl | Specific masses for detecting thallium. |

| Dwell Time | 10 - 100 ms per isotope | Time spent measuring each mass, affecting signal-to-noise. |

Quantitative Data and Performance

Accurate quantification requires careful method validation. The following tables outline the key mass spectrometric data and performance metrics that must be determined during method development.

Mass Spectrometric Data for Trimethylthallium

Thallium has two stable isotopes, ²⁰³Tl and ²⁰⁵Tl, which will be present in their natural abundance ratio in the mass spectrum, providing a characteristic isotopic signature. The molecular weight of trimethylthallium (C₃H₉Tl) is approximately 249.49 g/mol .[3][4]

Table 1: Theoretical and Expected Mass-to-Charge Ratios (m/z) for TMT

| Ion Species | Description | Theoretical m/z (using ²⁰⁵Tl) | Expected Key Fragments |

| [C₃H₉Tl]⁺˙ | Molecular Ion (M⁺˙) | 250.0 | Loss of methyl group (-CH₃) |

| [C₂H₆Tl]⁺ | [M - CH₃]⁺ | 235.0 | Loss of second methyl group |

| [CH₃Tl]⁺˙ | [M - 2CH₃]⁺ | 220.0 | Loss of third methyl group |

| [Tl]⁺ | Thallium Ion | 205.0 | Elemental ion, often observed in ICP-MS |

Note: The fragmentation of organometallic compounds under Electron Ionization (EI) typically involves the sequential loss of alkyl radicals. The [M - CH₃]⁺ fragment is often the most abundant ion (base peak).

Method Performance Characteristics

Method validation establishes the reliability of the analytical procedure. Key performance indicators are the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Table 2: Example Performance Metrics for Organometallic Analysis

| Parameter | Definition | Typical Target Value |

| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from background noise (typically Signal-to-Noise ≈ 3).[5][6][7][8][9] | ng/L to low µg/L range |

| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy (typically Signal-to-Noise ≈ 10).[5][6][7][8][9] | ng/L to low µg/L range |

| Linearity (R²) | The correlation coefficient of the calibration curve, indicating how well the data points fit a straight line. | > 0.995 |

| Accuracy/Recovery | The closeness of the measured value to the true value, often assessed by analyzing spiked samples. | 70 - 120% |

| Precision (RSD%) | The degree of agreement among a series of individual measurements, expressed as the relative standard deviation. | < 15-20% |

Note: Actual LOD/LOQ values are highly dependent on the matrix, instrumentation, and specific method parameters. The values presented are illustrative based on high-sensitivity methods for other organometallic compounds.[10]

Conclusion

The mass spectrometric analysis of trimethylthallium is a critical tool for environmental monitoring and toxicology. While standard methods are not readily published, this guide provides a comprehensive framework based on established principles for organometallic analysis. By adapting the detailed GC-MS and LC-ICP-MS protocols, researchers can develop and validate robust, sensitive, and specific methods for the quantification of trimethylthallium. Careful attention to sample preparation, instrument optimization, and method validation is paramount to achieving accurate and reliable data.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. Trimethyl thallium | C3H9Tl | CID 137785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. fudschem.com [fudschem.com]

- 7. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strategy for determination of LOD and LOQ values--some basic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. advancedplatingtech.com [advancedplatingtech.com]

- 10. agilent.com [agilent.com]

The Core Thermodynamic Property of Vaporization: An In-Depth Technical Guide for Pharmaceutical Sciences

For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermodynamic properties of molecules is paramount. Among these, the enthalpy of vaporization (ΔHvap) stands out as a critical parameter influencing a substance's behavior from early-stage discovery through to formulation and delivery. This technical guide provides a deep dive into the core principles of enthalpy of vaporization, its experimental determination, and its significant applications in the pharmaceutical landscape.

Fundamental Concepts: Defining the Enthalpy of Vaporization

The enthalpy of vaporization, also known as the latent heat of vaporization, represents the amount of energy required to transform one mole of a substance from a liquid to a gaseous state at a constant temperature and pressure.[1] This energy input is necessary to overcome the intermolecular forces, such as van der Waals forces and hydrogen bonds, that hold the molecules together in the liquid phase.[2][3] Consequently, substances with stronger intermolecular interactions will exhibit a higher enthalpy of vaporization.[2]

The magnitude of the enthalpy of vaporization is dependent on both temperature and pressure, although it is most frequently reported at the substance's normal boiling point.[1] As temperature increases, the kinetic energy of the molecules also increases, leading to a decrease in the enthalpy of vaporization, which ultimately becomes zero at the critical temperature where the distinction between liquid and gas phases ceases to exist.[1]

Theoretical Framework: The Clausius-Clapeyron Equation

The relationship between vapor pressure, temperature, and the enthalpy of vaporization is elegantly described by the Clausius-Clapeyron equation. This fundamental thermodynamic relationship is pivotal for predicting the vapor pressure of a liquid at different temperatures.

The differential form of the equation is:

Where:

-

ln P is the natural logarithm of the vapor pressure

-

T is the absolute temperature in Kelvin

-

ΔHvap is the molar enthalpy of vaporization

-

R is the ideal gas constant (8.314 J/mol·K)

For practical applications over a small temperature range where ΔHvap can be considered constant, the integrated form of the Clausius-Clapeyron equation is often used:

This linear relationship allows for the determination of the enthalpy of vaporization from experimental measurements of vapor pressure at two different temperatures.

Data Presentation: Enthalpy of Vaporization of Common Solvents

The selection of appropriate solvents is a cornerstone of many pharmaceutical processes. The enthalpy of vaporization is a key property influencing solvent handling, evaporation rates in drying processes, and the stability of solvated drug forms. The following table summarizes the enthalpy of vaporization for a selection of common solvents.

| Substance | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Enthalpy of Vaporization (kJ/mol) at Boiling Point |

| Water | H₂O | 18.02 | 100.0 | 40.66 |

| Ethanol | C₂H₅OH | 46.07 | 78.3 | 38.56 |

| Methanol | CH₃OH | 32.04 | 64.7 | 35.21 |

| Acetone | C₃H₆O | 58.08 | 56.0 | 29.1 |

| Isopropanol | C₃H₈O | 60.10 | 82.6 | 39.85 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | 28.06 |

| Hexane | C₆H₁₄ | 86.18 | 69.0 | 28.85 |

| Toluene | C₇H₈ | 92.14 | 110.6 | 33.18 |

| Chloroform | CHCl₃ | 119.38 | 61.2 | 29.24 |

Experimental Protocols for Determining Enthalpy of Vaporization

Accurate experimental determination of the enthalpy of vaporization is crucial for generating reliable data for research and development. Several techniques are employed, with calorimetry being the most direct method.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the liquid sample (typically a few milligrams) is hermetically sealed in an aluminum pan. A small hole is often pierced in the lid to allow for the vapor to escape during the experiment. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a constant heating rate (e.g., 5-10 °C/min).

-

Data Acquisition: As the temperature increases, the DSC measures the heat flow to the sample and the reference. When the sample reaches its boiling point, a significant amount of energy is absorbed by the sample to drive the liquid-to-gas phase transition. This results in a large endothermic peak in the DSC thermogram.

-

Data Analysis: The area under the endothermic peak is directly proportional to the enthalpy of vaporization. By integrating this peak area and calibrating the instrument with a standard of known enthalpy of fusion, the enthalpy of vaporization of the sample can be accurately determined.

Isothermal Titration Calorimetry (ITC)

While primarily used for studying binding interactions, Isothermal Titration Calorimetry can also be adapted to measure the enthalpy of vaporization.

Methodology:

-

Instrument Setup: The sample cell is filled with the liquid of interest, and the reference cell is filled with water or another suitable reference liquid. The system is allowed to equilibrate at a constant temperature.

-

Vaporization Induction: A controlled evaporation of the sample is induced, often by a slow, steady flow of an inert gas over the liquid surface.

-

Heat Measurement: The heat required to maintain the sample cell at a constant temperature during the evaporation process is measured. This heat input directly corresponds to the energy absorbed for vaporization.

-

Quantification: The amount of substance vaporized is determined, for example, by condensing the vapor and measuring its mass or by using a calibrated mass flow controller for the inert gas.

-

Calculation: The enthalpy of vaporization is calculated by dividing the total heat absorbed by the number of moles of the substance that has vaporized.

Significance and Applications in Drug Development

The enthalpy of vaporization is a critical physicochemical parameter that has far-reaching implications throughout the drug development pipeline.

Preformulation Studies

During preformulation, a thorough understanding of a drug candidate's physical and chemical properties is essential. The enthalpy of vaporization provides insights into the strength of intermolecular forces, which can influence:

-

Polymorphism and Crystal Lattice Energy: The energy required to break the crystal lattice and then vaporize the liquid can be related to the sublimation enthalpy, providing valuable information about the stability of different polymorphic forms.

-

Hygroscopicity: Substances with a high affinity for water, indicated by strong intermolecular interactions, may have a correspondingly high enthalpy of vaporization. This can be a predictor of potential issues with moisture uptake and stability.

-

Solubility: The energy required to overcome solute-solute interactions is a component of the overall energetics of dissolution. While not a direct measure, the enthalpy of vaporization can provide a relative indication of the strength of these interactions.

Formulation and Drug Delivery

The choice of excipients and the design of the final dosage form are heavily influenced by the thermodynamic properties of the active pharmaceutical ingredient (API) and other components.

-

Drying Processes: In manufacturing processes that involve the removal of solvents, such as spray drying and lyophilization, the enthalpy of vaporization of the solvent system is a critical parameter for process design and optimization. It directly impacts the energy requirements and the drying time.

-

Amorphous Solid Dispersions: The stability of amorphous solid dispersions, which are often used to enhance the solubility of poorly soluble drugs, is dependent on the interactions between the drug and the polymer matrix. Thermodynamic parameters, including the enthalpy of vaporization, can help in understanding and predicting the physical stability of these systems.

-

Topical and Transdermal Delivery: For volatile components in topical formulations, the rate of evaporation, which is influenced by the enthalpy of vaporization, can affect the concentration of the drug on the skin surface and, consequently, its permeation.[4]

Drug-Target Interactions and Binding Thermodynamics

Calorimetric techniques, such as ITC, are instrumental in elucidating the thermodynamics of drug-target binding. While the enthalpy of vaporization of the drug itself is not directly measured in these experiments, the underlying principles of intermolecular interactions are the same. A comprehensive thermodynamic profile of a drug, including its solid-state and solution-phase properties, contributes to a more complete understanding of its behavior and can aid in the rational design of new drug candidates with improved binding affinities and thermodynamic signatures.[5][6]

Conclusion

The enthalpy of vaporization is a fundamental thermodynamic property with profound implications for the pharmaceutical sciences. A thorough understanding of its theoretical basis, coupled with accurate experimental determination, provides invaluable data that informs decision-making from the earliest stages of drug discovery to the final stages of product formulation. For researchers and scientists in the field, a firm grasp of this core concept is essential for the successful development of safe, stable, and effective medicines.

References

- 1. Enthalpy of vaporization - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Understanding the Heat of Vaporization in a Thermodynamic System | System Analysis Blog | Cadence [resources.system-analysis.cadence.com]

- 4. Transdermal Evaporation Drug Delivery System: Concept to Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enthalpy Screen of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Safe Handling of Trimethylthallium: An In-depth Technical Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling procedures for trimethylthallium (TMT), a highly toxic and flammable organometallic compound. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the environment. This document outlines the hazards, engineering controls, personal protective equipment (PPE), and specific procedures for the synthesis, analysis, and disposal of TMT.

Hazard Assessment and Toxicological Data

Trimethylthallium is a colorless, volatile, and flammable liquid that is highly toxic by inhalation, ingestion, and skin absorption.[1] It is crucial to understand its hazardous properties to implement appropriate safety measures.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₃H₉Tl |

| Molecular Weight | 249.49 g/mol |

| Appearance | Colorless liquid |

| Melting Point | 38.5 °C |

| Boiling Point | 110 °C |

| Flammability | Flammable liquid |

Toxicological Data

Thallium and its compounds are systemic poisons, and TMT is readily absorbed into the body.[2] The toxicity of thallium stems from its ability to mimic potassium ions (K+), disrupting numerous cellular processes.[3]

| Parameter | Value | Reference |

| OSHA PEL (TWA) | 0.1 mg/m³ (as Tl, skin) | [1] |

| NIOSH REL (TWA) | 0.1 mg/m³ (as Tl, skin) | [1] |

| IDLH | 15 mg/m³ (as Tl) | [1] |

Engineering Controls and Personal Protective Equipment (PPE)

Due to the high toxicity and volatility of trimethylthallium, stringent engineering controls and a comprehensive PPE protocol are mandatory.

Engineering Controls:

-

Fume Hood: All manipulations of TMT must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Glove Box: For procedures involving larger quantities or prolonged handling, a glove box maintained under negative pressure is recommended.

-

Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

-

Emergency Shower and Eyewash Station: An easily accessible and functional emergency shower and eyewash station are essential.

Personal Protective Equipment (PPE):

-

Gloves: Double gloving with a combination of nitrile and neoprene gloves is required. Regularly inspect gloves for any signs of degradation or puncture.

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat that is fully buttoned is required.

-

Respiratory Protection: For operations with a high potential for aerosol generation or in the event of a spill, a full-face respirator with a combination organic vapor/P100 cartridge is necessary. A written respiratory protection program must be in place.

-

Footwear: Closed-toe shoes made of a non-porous material are required.

Experimental Protocols

The following protocols are provided as a general guideline and should be adapted to specific laboratory conditions and scales. A thorough risk assessment must be conducted before initiating any experimental work.

Synthesis of Trimethylthallium

This procedure describes the synthesis of trimethylthallium from dimethylthallium chloride and methyllithium (B1224462).

Materials:

-

Dimethylthallium chloride (Me₂TlCl)

-

Methyllithium (MeLi) solution in diethyl ether

-

Anhydrous diethyl ether

-

Anhydrous n-pentane

-

Schlenk line and glassware

-

Argon or nitrogen gas (inert atmosphere)

Procedure:

-

Assemble and flame-dry all glassware under a flow of inert gas.

-

In a Schlenk flask, suspend dimethylthallium chloride in anhydrous diethyl ether under an inert atmosphere.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a stoichiometric amount of methyllithium solution in diethyl ether to the cooled suspension with constant stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

The reaction mixture will contain a white precipitate of lithium chloride.

-

Filter the mixture under an inert atmosphere to remove the lithium chloride.

-

The filtrate contains the trimethylthallium solution.

-

To isolate the product, carefully remove the diethyl ether under reduced pressure. Caution: Trimethylthallium is volatile.

-

The resulting solid can be purified by sublimation under high vacuum.

Experimental Workflow for Trimethylthallium Synthesis

Caption: Workflow for the synthesis of trimethylthallium.

Analytical Procedures

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-¹³ ({¹H} ¹³C) NMR spectroscopy can be used to characterize trimethylthallium. Samples should be prepared in deuterated solvents under an inert atmosphere. The ¹H NMR spectrum of TMT will show a singlet for the methyl protons, which may be split by coupling to the thallium isotopes (²⁰³Tl and ²⁰⁵Tl).

Gas Chromatography-Mass Spectrometry (GC-MS):

A GC-MS method can be developed for the analysis of TMT. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.

GC-MS Parameters (Example):

| Parameter | Setting |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium, constant flow |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 35-300 |

Mechanism of Toxicity and Signaling Pathways

The toxicity of trimethylthallium is primarily attributed to the thallium(I) ion (Tl⁺), which is formed after metabolic processing. Tl⁺ mimics the physiological role of the potassium ion (K⁺) due to their similar ionic radii and charge. This mimicry leads to the disruption of numerous K⁺-dependent cellular processes.[3]

The key mechanisms of TMT toxicity include:

-

Inhibition of Na⁺/K⁺-ATPase: Tl⁺ binds to the K⁺ binding site of the Na⁺/K⁺-ATPase pump, inhibiting its function and disrupting the cellular ion gradient.[3]

-

Mitochondrial Dysfunction: Tl⁺ accumulates in the mitochondria, leading to the inhibition of respiratory chain enzymes, increased production of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (mPTP), which triggers apoptosis.[4]

-

Disruption of Calcium Homeostasis: Tl⁺ can interfere with calcium signaling pathways, leading to an increase in intracellular calcium levels and subsequent cellular damage.

-

Interaction with Sulfhydryl Groups: Tl⁺ has a high affinity for sulfhydryl (-SH) groups in proteins and enzymes, leading to their inactivation.

-

Induction of Oxidative Stress: The disruption of mitochondrial function and other cellular processes leads to an overproduction of ROS, causing oxidative damage to lipids, proteins, and DNA. This can activate stress-response pathways such as the Nrf2-Keap1 pathway.[4]

Signaling Pathway of Trimethylthallium Toxicity

Caption: Overview of the cellular toxicity pathways of trimethylthallium.

Safe Handling and Storage

Handling:

-

Always handle TMT in a designated area within a fume hood.

-

Use the smallest quantity of material necessary for the experiment.

-

Never work alone when handling TMT.

-

Be aware of the flammable nature of TMT and eliminate all potential ignition sources from the work area.[5]

-

Ground and bond metal containers when transferring TMT to prevent static discharge.

-

Use compatible materials for handling and storage. A chemical compatibility chart should be consulted.

Storage:

-

Store TMT in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

-

Store in a flammable liquids storage cabinet.

-

Store away from incompatible materials such as oxidizing agents.

-

The storage area should be secure and accessible only to authorized personnel.

Spill and Emergency Procedures

A written emergency response plan for TMT should be in place and all personnel should be trained on its execution.

Spill Response:

-

Evacuate: Immediately evacuate the area and alert others.

-

Isolate: Close the fume hood sash and restrict access to the area.

-

Report: Notify the laboratory supervisor and the institution's environmental health and safety (EHS) department.

-

Do not attempt to clean up a large spill or a spill outside of a fume hood. Wait for the trained emergency response team.

-

For a minor spill inside a fume hood, trained personnel wearing appropriate PPE may proceed with cleanup.

-

Absorb the spill with an inert absorbent material such as vermiculite (B1170534) or sand.

-

Collect the absorbent material in a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

Emergency Response Logic

Caption: Logical flow for responding to a trimethylthallium spill.

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All trimethylthallium waste, including contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

-

Collect all TMT waste in a designated, sealed, and properly labeled container.

-

Do not mix TMT waste with other chemical waste streams unless compatibility has been confirmed.

-

Contact your institution's EHS department for hazardous waste pickup and disposal procedures.

By adhering to the stringent safety protocols outlined in this guide, researchers can minimize the risks associated with the handling of trimethylthallium and ensure a safe laboratory environment. Continuous vigilance, proper training, and a strong safety culture are paramount when working with such a hazardous material.

References

The Silent Threat: A Technical Guide to the Toxicology and Hazards of Organothallium Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organothallium compounds, characterized by a carbon-thallium bond, represent a class of organometallic substances with limited but specific applications in organic synthesis. However, their extreme toxicity poses a significant and often underestimated hazard in research and development settings. This technical guide provides an in-depth overview of the toxicology of organothallium compounds, focusing on their mechanisms of action, quantitative toxicity data, and organ-specific effects. Detailed experimental protocols for assessing their toxicity and visualizations of key signaling pathways are presented to equip researchers and drug development professionals with the critical knowledge required for safe handling and informed risk assessment.

Introduction

Thallium and its compounds are notoriously toxic, with a history of use as rodenticides and a reputation for being potent poisons.[1] Organothallium compounds, while less common, share this high toxicity, which is a major reason for their limited application in synthetic chemistry.[2] The toxicity of organometallics can be significantly influenced by the organic ligand, which affects the compound's stability, solubility, and ability to cross biological membranes.[3][4] Understanding the specific hazards associated with organothallium compounds is paramount for any laboratory handling these materials.

Mechanisms of Toxicity

The toxicity of organothallium compounds is multifaceted, stemming from the properties of the thallium ion (Tl⁺), which is released upon decomposition of the organometallics, and potentially from the intact organothallium molecule itself. The primary mechanisms of thallium toxicity are:

-

Potassium Ion (K⁺) Mimicry : The monovalent thallium ion (Tl⁺) has a similar ionic radius to the potassium ion (K⁺). This similarity allows Tl⁺ to enter cells via K⁺ channels and transporters, such as the Na⁺/K⁺-ATPase pump.[5][6] Once inside the cell, Tl⁺ can disrupt numerous K⁺-dependent processes, including nerve impulse transmission, muscle contraction, and enzyme activation.[5][6]

-